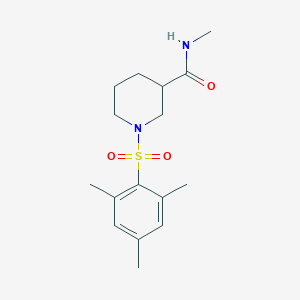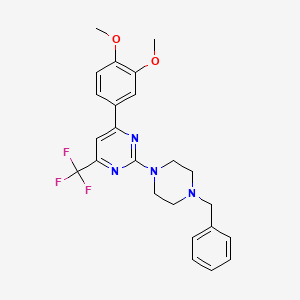
N-(3,5-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide
Descripción general
Descripción
N-(3,5-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide, also known as DFN-2, is a chemical compound that has been identified as a potential drug candidate for the treatment of various diseases. DFN-2 belongs to the class of nitroaromatic compounds, which have been shown to possess a range of biological activities, including antimicrobial, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(3,5-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cell growth, inflammation, and viral replication. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins, and reverse transcriptase, which is essential for the replication of retroviruses such as HIV-1.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the inhibition of viral replication. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer therapy. This compound has also been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has been demonstrated to inhibit the replication of several viruses, which may have potential therapeutic applications in the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide has several advantages for lab experiments, including its relatively simple synthesis method and its broad spectrum of biological activities. This compound has been shown to possess antitumor, anti-inflammatory, and antiviral properties, which make it a potentially useful drug candidate for the treatment of various diseases. However, this compound also has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
N-(3,5-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide has several potential future directions for research, including its further investigation as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In cancer research, this compound could be studied in combination with other chemotherapeutic agents to enhance its antitumor activity. In inflammation research, this compound could be tested in animal models of inflammatory diseases to evaluate its potential therapeutic efficacy. In infectious disease research, this compound could be further investigated as a potential antiviral agent for the treatment of viral infections. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new derivatives with improved biological activities.
Aplicaciones Científicas De Investigación
N-(3,5-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide has been investigated for its potential therapeutic applications in several areas, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines in vitro and in vivo. In infectious disease research, this compound has been demonstrated to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Propiedades
IUPAC Name |
N-(3,5-difluorophenyl)-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O5/c1-23-13-6-11(12(19(21)22)7-14(13)24-2)15(20)18-10-4-8(16)3-9(17)5-10/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAGFLLQWOBLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC(=C2)F)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4398227.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4398235.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B4398244.png)

![4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid](/img/structure/B4398249.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4398256.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide](/img/structure/B4398260.png)
![N-[4-(acetylamino)phenyl]-N'-(4-methylcyclohexyl)ethanediamide](/img/structure/B4398261.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4398269.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4398286.png)

![N-{3-[(3,4-dimethoxybenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4398300.png)
![N-[4-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B4398309.png)
![3-(3-ethoxy-4-methoxyphenyl)-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazole](/img/structure/B4398321.png)